molecular formula C7H9BrN2O B2390218 6-Bromo-2-methoxy-4-methylpyridin-3-amine CAS No. 2256060-57-6

6-Bromo-2-methoxy-4-methylpyridin-3-amine

Cat. No.: B2390218
CAS No.: 2256060-57-6
M. Wt: 217.066
InChI Key: LEIQJZFQJIRZSC-UHFFFAOYSA-N
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Description

6-Bromo-2-methoxy-4-methylpyridin-3-amine is a chemical compound with the molecular formula C7H9BrN2O. It is a derivative of pyridine, characterized by the presence of a bromine atom at the 6th position, a methoxy group at the 2nd position, and a methyl group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-methoxy-4-methylpyridin-3-amine typically involves the bromination of 2-methoxy-4-methylpyridin-3-amine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce reaction time compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-methoxy-4-methylpyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent such as dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

Major Products

Scientific Research Applications

6-Bromo-2-methoxy-4-methylpyridin-3-amine has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Material Science:

Mechanism of Action

The mechanism of action of 6-Bromo-2-methoxy-4-methylpyridin-3-amine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom and methoxy group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary depending on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-methoxy-4-methylpyridin-3-amine is unique due to the combination of the bromine atom, methoxy group, and methyl group on the pyridine ring. This unique combination can result in distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

6-bromo-2-methoxy-4-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c1-4-3-5(8)10-7(11-2)6(4)9/h3H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEIQJZFQJIRZSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1N)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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